5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
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Overview
Description
5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound with a complex structure that includes a dimethylamino group and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylmercapto-5-lithiothiophene with methyl 2-dimethylamino-5-thiophenecarboxylate, bis(2-dimethylamino)ketone, or diethyl carbonate . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The biphenyl core provides structural stability and contributes to the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)amylamine: Similar in structure but with different functional groups.
4-Dimethylaminobutylamine: Another compound with a dimethylamino group but a different core structure.
Uniqueness
5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific combination of functional groups and the biphenyl core. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89229-76-5 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(dimethylamino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H17NO/c1-15(2)13-8-12(9-14(16)10-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
JXKOROHNJUYBQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)CC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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